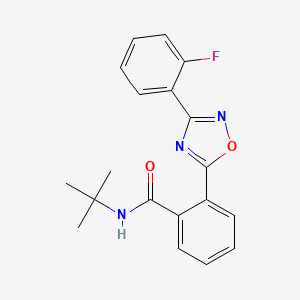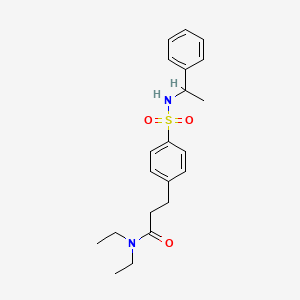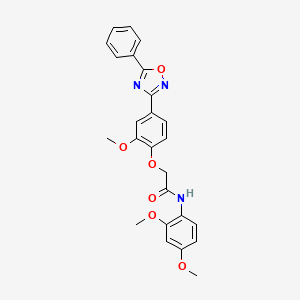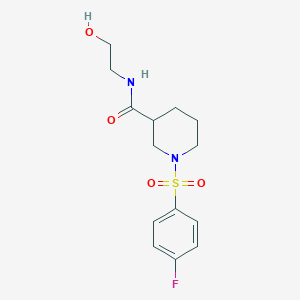
1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, also known as FSCPX, is a selective antagonist of the A1 adenosine receptor. This compound has been used in various scientific research applications, including the study of the role of adenosine receptors in the central nervous system and as a potential therapeutic target for various diseases.
作用機序
1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide acts as a selective antagonist of the A1 adenosine receptor, which is primarily found in the brain and plays a critical role in regulating neurotransmission. By blocking the A1 adenosine receptor, 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide can modulate various physiological processes, including synaptic plasticity, neuroprotection, and neuroinflammation.
Biochemical and Physiological Effects
1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects, particularly in the central nervous system. Studies have shown that 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide can modulate synaptic plasticity and enhance memory consolidation in animal models. Additionally, 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been shown to have neuroprotective effects and can reduce brain damage in animal models of ischemic stroke.
実験室実験の利点と制限
One of the main advantages of 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is its selectivity for the A1 adenosine receptor, which allows for the specific modulation of this receptor without affecting other adenosine receptor subtypes. Additionally, 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been shown to be stable and effective in various in vitro and in vivo experimental models.
One limitation of 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is its relatively low potency compared to other A1 adenosine receptor antagonists. Additionally, the use of 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in certain experimental models may be limited by its poor solubility and bioavailability.
将来の方向性
There are several potential future directions for the use of 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in scientific research. One potential application is the study of the role of adenosine receptors in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide could be used as a tool to study the role of adenosine receptors in synaptic plasticity and memory consolidation. Finally, 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide could be used in the development of novel therapeutics targeting the A1 adenosine receptor for the treatment of various diseases.
合成法
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with 2-hydroxyethylpiperidine to form the intermediate 4-fluorobenzenesulfonamide-N-(2-hydroxyethyl)piperidine. This intermediate is then reacted with 3-isocyanatopropyl carbodiimide to form the final product, 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide.
科学的研究の応用
1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been used in various scientific research applications, particularly in the study of the role of adenosine receptors in the central nervous system. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play a critical role in regulating various physiological processes, including neurotransmission, inflammation, and immune function.
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c15-12-3-5-13(6-4-12)22(20,21)17-8-1-2-11(10-17)14(19)16-7-9-18/h3-6,11,18H,1-2,7-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWABJSFSKLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

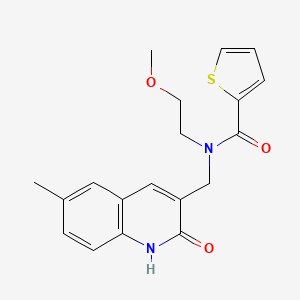

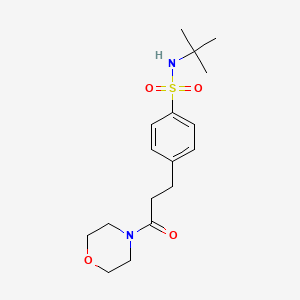
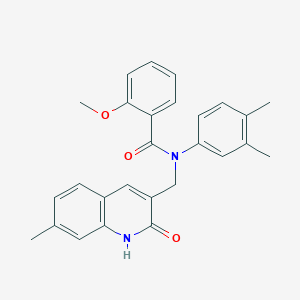

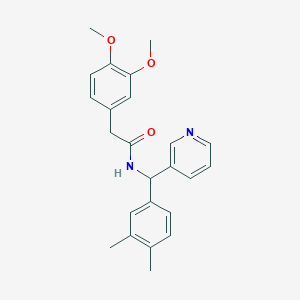
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)
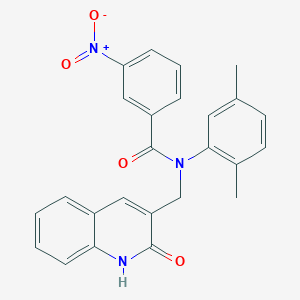
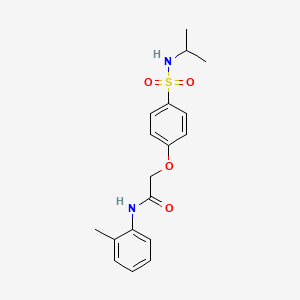
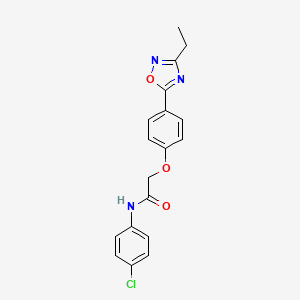
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
